molecular formula C14H19NO B13807101 2,5-Dihydro-2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole

2,5-Dihydro-2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole

Cat. No.: B13807101
M. Wt: 217.31 g/mol
InChI Key: JNGCJDBJSHESFK-UHFFFAOYSA-N
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Description

2,5-Dihydro-2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole is a chemical compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole with a suitable reagent to form the desired oxazole ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

2,5-Dihydro-2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-(1-methylpropyl)tetrahydrofuran
  • 2,2-Dimethyl-5-(1-methyl-1-propenyl)-tetrahydrofuran

Uniqueness

2,5-Dihydro-2,2-dimethyl-5-(1-methylethyl)-4-phenyloxazole is unique due to its specific structure and the presence of the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2,2-dimethyl-4-phenyl-5-propan-2-yl-5H-1,3-oxazole

InChI

InChI=1S/C14H19NO/c1-10(2)13-12(15-14(3,4)16-13)11-8-6-5-7-9-11/h5-10,13H,1-4H3

InChI Key

JNGCJDBJSHESFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=NC(O1)(C)C)C2=CC=CC=C2

Origin of Product

United States

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